N-[2-(4-Chlorobenzenesulfonyl)-2-(furan-2-YL)ethyl]-3-fluorobenzamide
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Overview
Description
- It features a benzamide core with a furan-2-yl group and a 4-chlorobenzenesulfonyl substituent.
- The compound’s structure combines aromatic rings, heterocycles, and functional groups, making it intriguing for scientific exploration.
N-[2-(4-Chlorobenzenesulfonyl)-2-(furan-2-YL)ethyl]-3-fluorobenzamide: , also known by its chemical formula , is a complex organic compound.
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Investigating reactivity patterns and designing new reactions.
Biology: Studying potential biological activities.
Medicine: Exploring its pharmacological properties.
Industry: Developing novel materials or catalysts.
Mechanism of Action
Targets: The compound may interact with specific enzymes, receptors, or cellular pathways.
Pathways: Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Its combination of a furan-2-yl group, benzenesulfonyl moiety, and fluorobenzamide backbone sets it apart.
Similar Compounds: Other benzylic derivatives, such as those with different substituents, can be compared.
Properties
Molecular Formula |
C19H15ClFNO4S |
---|---|
Molecular Weight |
407.8 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-3-fluorobenzamide |
InChI |
InChI=1S/C19H15ClFNO4S/c20-14-6-8-16(9-7-14)27(24,25)18(17-5-2-10-26-17)12-22-19(23)13-3-1-4-15(21)11-13/h1-11,18H,12H2,(H,22,23) |
InChI Key |
UUPUXLHRBNAZDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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